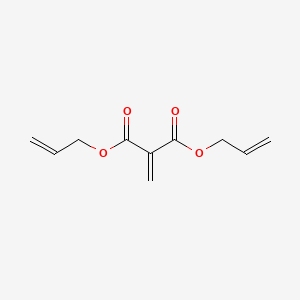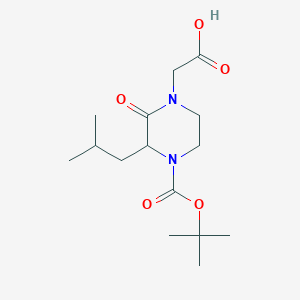
2-(2-Bromoanilino)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoanilino)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromo-substituted aniline group attached to an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoanilino)acetohydrazide typically involves the reaction of 2-bromoaniline with acetohydrazide. The process can be summarized as follows:
Starting Materials: 2-bromoaniline and acetohydrazide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-bromoaniline is dissolved in the solvent, and acetohydrazide is added to the solution. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated synthesis equipment can be used to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-(2-Bromoanilino)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilinoacetohydrazides, while condensation reactions can produce hydrazones or hydrazides with different functional groups.
科学研究应用
2-(2-Bromoanilino)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It is employed in the development of novel materials, such as coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: It is used in studies investigating the biological activity of hydrazide derivatives, including their interactions with enzymes and receptors.
作用机制
The mechanism of action of 2-(2-Bromoanilino)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromo-substituted aniline group can enhance binding affinity and specificity, while the hydrazide moiety can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
2-(3-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the meta position.
2-(4-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the para position.
2-(2-Chloroanilino)acetohydrazide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
2-(2-Bromoanilino)acetohydrazide is unique due to the specific positioning of the bromo group, which can influence its reactivity and interactions with other molecules
属性
CAS 编号 |
2442-05-9 |
|---|---|
分子式 |
C8H10BrN3O |
分子量 |
244.09 g/mol |
IUPAC 名称 |
2-(2-bromoanilino)acetohydrazide |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |
InChI 键 |
OQDLYLUDWSETAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCC(=O)NN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
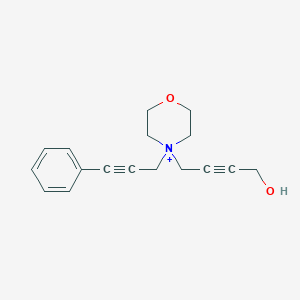
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
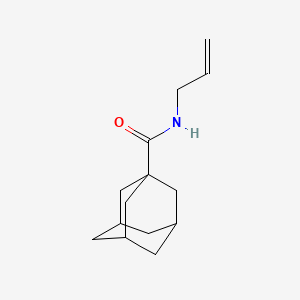
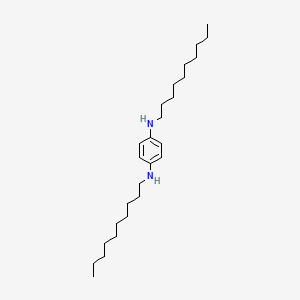
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)

